4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one is an organic compound that features a trifluoromethyl group, a phenyl group, and a chloro substituent on a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane or chloroform to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The double bond in the butenone moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Reagents such as hydrogen bromide or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of bromo or hydroxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The phenyl and chloro groups contribute to its binding affinity with target proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-4-phenylbut-3-en-2-one: Lacks the chloro substituent but shares similar reactivity and applications.
4-chloro-1,1,1-trifluoro-4-phenylbut-3-yn-2-one:
4-chloro-1,1,1-trifluoro-4-phenylbutan-2-one: Saturated analog with different chemical properties and reactivity.
Uniqueness
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one is unique due to the combination of its trifluoromethyl, phenyl, and chloro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
136000-03-8 |
---|---|
Molecular Formula |
C10H6ClF3O |
Molecular Weight |
234.60 g/mol |
IUPAC Name |
4-chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H6ClF3O/c11-8(6-9(15)10(12,13)14)7-4-2-1-3-5-7/h1-6H |
InChI Key |
QNULORDXHYUWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.